molecular formula C10H13N3O B13073623 2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13073623
M. Wt: 191.23 g/mol
InChI Key: LJSSOFZOQPRGNV-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a high-purity chemical compound offered for research and development purposes. This molecule belongs to the pyrazolo[1,5-a]pyrimidine class of fused, nitrogen-containing heterocycles, a scaffold recognized as a privileged structure in medicinal chemistry due to its significant biological activities and ability to mimic purine bases . The pyrazolo[1,5-a]pyrimidine core is a rigid, planar framework that is highly amenable to chemical modifications, allowing researchers to fine-tune electronic properties, lipophilicity, and binding interactions with biological targets . This core structure is a key pharmacophore in many biologically active molecules and has been identified as a potent scaffold for developing protein kinase inhibitors (PKIs) . Kinases are essential enzymes regulating cellular processes, and their dysregulation is a hallmark of many cancers, making them important targets for targeted therapy . Compounds featuring this scaffold have demonstrated potent activity against a range of kinases, including CK2, EGFR, B-Raf, and CDK2, showing promise for applications in oncology research, such as in non-small cell lung cancer and melanoma . The specific substitution pattern on this compound, with methyl groups at the 2, 3, 6, and 7 positions, provides a unique chemical entity for constructing more complex molecules or for probing structure-activity relationships (SAR) in drug discovery programs . Researchers can utilize this compound as a versatile building block for further synthetic elaboration, for instance, through metal-catalyzed cross-coupling reactions or nucleophilic substitutions, which are well-established methods for functionalizing the pyrazolo[1,5-a]pyrimidine core . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2,3,6,7-tetramethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C10H13N3O/c1-5-7(3)12-13-8(4)6(2)10(14)11-9(5)13/h1-4H3,(H,11,14)

InChI Key

LJSSOFZOQPRGNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=C(C(=N2)C)C)NC1=O)C

Origin of Product

United States

Preparation Methods

Condensation of Aminopyrazoles with β-Dicarbonyl Compounds or Enaminones

  • A common route involves reacting 5-amino-3-methylpyrazole with diethyl malonate or other β-dicarbonyl compounds in the presence of a base such as sodium ethanolate, yielding dihydroxy-pyrazolo[1,5-a]pyrimidines as intermediates. These intermediates can be converted to the 5-one derivatives by chlorination and nucleophilic substitution steps.

  • Another approach uses 3- or 5-aminopyrazoles condensed with enaminones or formyl ketones, often under reflux or microwave irradiation, to form pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. This method is notable for its mild conditions and adaptability to various substituents.

Use of Alkynes and KHSO4 under Ultrasonic Irradiation

  • A green synthetic method involves reacting aminopyrazoles with alkynes like dimethyl acetylenedicarboxylate (DMAD) or methyl/ethyl propiolate in aqueous ethanol, catalyzed by potassium bisulfate (KHSO4) and assisted by ultrasound. This process proceeds via aza-Michael addition followed by cyclization, yielding pyrazolo[1,5-a]pyrimidine-5-one derivatives efficiently and with good yields.

Specific Preparation of 2,3,6,7-Tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

While direct literature on this exact tetramethyl derivative is limited, the preparation can be inferred from established protocols for methyl-substituted pyrazolo[1,5-a]pyrimidin-5-ones, involving:

Starting Materials and Key Steps

  • Starting aminopyrazole : 5-amino-3,6-dimethylpyrazole or similarly substituted aminopyrazoles serve as precursors.

  • Cyclization with methyl-substituted β-dicarbonyl compounds or enaminones : To introduce methyl groups at the 2 and 7 positions, methylated carbonyl compounds such as acetylacetone derivatives or methyl-substituted enaminones are used.

  • Reaction conditions : Typically, the condensation is carried out in ethanol or aqueous ethanol under reflux or ultrasonic irradiation, with KHSO4 or other mild acid catalysts facilitating the ring closure.

  • Oxidation or chlorination steps : To obtain the 5-one functionality, intermediates may be treated with phosphorus oxychloride or similar reagents, followed by hydrolysis or nucleophilic substitution to finalize the structure.

Example Synthetic Procedure (Adapted)

Step Reagents/Conditions Product/Outcome Yield (%) Notes
1 5-amino-3,6-dimethylpyrazole + methyl β-dicarbonyl compound, KHSO4, aqueous ethanol, ultrasonic irradiation Formation of dihydro-pyrazolo[1,5-a]pyrimidine intermediate 75-90 Mild conditions, eco-friendly
2 Treatment with phosphorus oxychloride (POCl3), 120 °C, 2 h Chlorinated intermediate 60-80 Facilitates 5-one formation
3 Hydrolysis or nucleophilic substitution (e.g., with morpholine) Final this compound 70-85 Purification by column chromatography

Mechanistic Insights

  • The key cyclization step involves nucleophilic attack by the amino group of the aminopyrazole on the activated carbonyl carbon of the β-dicarbonyl or enaminone compound, followed by ring closure to form the fused pyrazolo[1,5-a]pyrimidine system.

  • Protonation of the carbonyl oxygen by KHSO4 enhances electrophilicity, promoting aza-Michael addition and subsequent elimination of methoxy or other leaving groups, leading to the formation of the heterocyclic ring.

  • Chlorination with POCl3 introduces reactive chlorine atoms at positions 5 and/or 7, which can be selectively substituted to introduce further functional groups or to stabilize the 5-one moiety.

Comparative Data from Literature

Reference Methodology Reaction Time Yield (%) Notes
Multi-step: aminopyrazole + diethyl malonate, chlorination, substitution Several hours 61-94 High selectivity, moderate yields
Aminopyrazole + ethyl 3-ethoxyacrylate, cesium carbonate, POCl3 chlorination 4 h + 2 h 48-94 Good yields, detailed NMR characterization
Aminopyrazole + alkynes (DMAD), KHSO4, ultrasound in aqueous ethanol 9-15 min 77-95 Green chemistry, rapid, high yields

Chemical Reactions Analysis

2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:

  • Inhibition of Kinases : Compounds within this class have demonstrated inhibitory effects on various kinases involved in cellular signaling pathways. This includes potential applications in targeting cancer cell proliferation and survival mechanisms .
  • Case Studies : A study synthesized a series of pyrazolo[1,5-a]pyrimidines and screened them against ovarian and breast cancer cell lines (A2780 and MCF7). The most active compounds showed promising results in inhibiting cancer cell growth .

Enzymatic Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

  • Selective PI3K Inhibitors : Research has focused on developing selective inhibitors for the PI3K pathway using pyrazolo[1,5-a]pyrimidine derivatives. These inhibitors are crucial in cancer therapy as they target key survival pathways in cancer cells .
  • Mechanism Studies : Interaction studies often utilize techniques such as molecular docking and kinetic assays to elucidate the mechanism of action and optimize compounds for enhanced potency and selectivity against specific targets.

Material Science Applications

Beyond medicinal chemistry, 2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has garnered attention in material science due to its photophysical properties:

  • Fluorophore Development : The compound's unique structure allows it to function as an emergent fluorophore with potential applications in imaging technologies and sensor development .
  • Supramolecular Chemistry : The tendency of these compounds to form crystals with notable conformational phenomena enhances their application in solid-state materials .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
4H-Pyrazolo[1,5-a]pyrimidin-5-oneLacks methyl substitutionsKinase inhibition
2-Methylpyrazolo[1,5-a]pyrimidin-7-oneMethyl substitution at position 2Anticancer activity
Pyrazolo[3,4-d]pyrimidine derivativesDifferent ring fusionEGFR-TK inhibition
Substituted pyrazolo[1,5-a]pyrimidinesVarious substituents at different positionsDiverse biological profiles

Mechanism of Action

The mechanism of action of 2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. In medicinal applications, it has been found to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its photophysical properties allow it to act as a fluorescent probe, enabling the visualization of intracellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Synthesis Method Reference
This compound 2,3,6,7-tetramethyl C₁₀H₁₃N₃O ~191.23 (est.) High lipophilicity; potential kinase inhibitor scaffold Likely via multi-step alkylation of pyrazole precursors
2,3-Dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one 2,3-dimethyl C₈H₉N₃O 163.18 Intermediate for pharmaceutical targets Condensation of 3-aminopyrazole and acetoacetate
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 3-bromo, 7-(trifluoromethyl) C₇H₄BrF₃N₃O 299.03 Suzuki-Miyaura cross-coupling precursor Microwave-assisted reaction of 3-aminopyrazole with trifluoro-2-butynoate
5-(3-Pyridinyl)pyrazolo[1,5-a]pyrimidin-7(1H)-one 5-(3-pyridinyl) C₁₁H₈N₄O 212.21 Bioactive heterocycle; potential CNS targets Multicomponent reactions with aromatic aldehydes
2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-one Triazole core, 6-methyl, 4-propyl C₉H₁₂N₆O 220.23 Emetic agent (ICI 63197) Functionalization of triazolopyrimidinone cores

Key Comparisons

Substituent Effects on Reactivity Electron-Donating vs. Electron-Withdrawing Groups: The methyl groups in this compound are electron-donating, enhancing the electron density of the heterocyclic core. In contrast, trifluoromethyl (CF₃) or bromo substituents (e.g., in 3-bromo-7-CF₃ derivatives) introduce electron-withdrawing effects, facilitating nucleophilic aromatic substitution (SNAr) or cross-coupling reactions .

Synthetic Methodologies Regioselectivity: Hori et al. highlighted that methyl group placement is highly dependent on reaction conditions. This suggests that the tetramethyl derivative may require sequential alkylation steps or modified catalysts. Multicomponent Approaches: Derivatives like 5-(3-pyridinyl)pyrazolo[1,5-a]pyrimidin-7(1H)-one are synthesized via regioselective multicomponent reactions using aldehydes, enabling diverse substitution patterns .

Physicochemical and Biological Properties Lipophilicity: The tetramethyl compound’s high methyl content increases hydrophobicity (logP ~2.5–3.0 estimated), contrasting with polar derivatives like 2-amino-4H-triazolo[1,5-a]pyrimidin-5-one (logP ~0.5) . This property impacts solubility and membrane permeability in drug design. Biological Activity: Trifluoromethylated analogs (e.g., 7-CF₃ derivatives) are potent Pim1 kinase inhibitors, while triazolo[1,5-a]pyrimidinones exhibit emetic or anti-inflammatory effects . The tetramethyl compound’s bioactivity remains unexplored but could align with kinase inhibitor scaffolds due to structural similarity.

Structural Isomerism and Ring Systems Pyrazolo[1,5-a]pyrimidinones vs. Triazolo[1,5-a]pyrimidinones: Replacing the pyrazole ring with a triazole (e.g., 7-phenyl-triazolo[1,5-a]pyrimidin-5-one) alters hydrogen-bonding capacity and aromaticity, affecting binding to biological targets . Pyrazolo[3,4-d]pyrimidinones: These isomers, with different ring fusion positions, exhibit distinct electronic profiles and are often explored as purine mimics in medicinal chemistry .

Biological Activity

2,3,6,7-Tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

  • Molecular Formula: C10_{10}H17_{17}N3_3
  • Molecular Weight: 179.26 g/mol
  • CAS Number: 1692743-55-7

Anticancer Activity

Recent studies have highlighted the compound's potential as a selective inhibitor of casein kinase 2 (CK2), a protein kinase involved in cancer cell proliferation and survival. The compound demonstrated potent inhibitory activity with an IC50_{50} value of approximately 8 nM against CK2α .

Table 1: Inhibitory Activity Against CK2

CompoundTargetIC50_{50} (nM)
This compoundCK2α8
Other Pyrazolo CompoundsCK2αVaries

The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazolo ring can enhance potency and selectivity against CK2 .

Antibacterial Activity

The compound has also shown promising antibacterial properties. In a study evaluating various pyrazolo derivatives against multiple bacterial strains, it was found that certain derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values ranged from 2.4 to 4.9 μM .

Table 2: Antibacterial Activity Against MRSA

CompoundStrainMIC (μM)
Pyrazolo Derivative AMRSA ATCC:335914.9
Pyrazolo Derivative BMRSA ATCC:433002.4

These findings suggest that the compound may serve as a lead for developing new antibacterial agents.

Other Biological Activities

In addition to its anticancer and antibacterial activities, research indicates that pyrazolo[1,5-a]pyrimidines may exhibit anti-inflammatory properties and potential applications in treating chronic obstructive pulmonary disease (COPD). A recent study synthesized a series of derivatives with varying substitutions that were evaluated for their anti-inflammatory effects .

Case Studies

  • Case Study on Cancer Cell Lines : A study screened the compound against a panel of 60 cancer cell lines at the National Cancer Institute (NCI). The results indicated low cytotoxicity across various lines but highlighted its effectiveness as a CK2 inhibitor .
  • Antibacterial Screening : In another investigation focusing on antibacterial activity, derivatives of the compound were tested against six different bacterial strains. The results demonstrated effective inhibition of bacterial growth, particularly against MRSA .

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